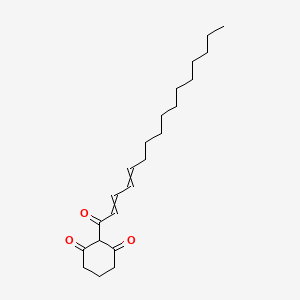
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is an organic compound characterized by a cyclohexane ring substituted with a hexadeca-2,4-dienoyl group at the 2-position and two keto groups at the 1 and 3 positions. This compound is part of a broader class of cyclohexane derivatives, which are known for their diverse chemical properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione typically involves the acylation of cyclohexane-1,3-dione with hexadeca-2,4-dienoic acid or its derivatives. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming diols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hexadeca-2,4-dienoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce diols.
Aplicaciones Científicas De Investigación
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties.
Mecanismo De Acción
The mechanism of action of 2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s keto groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The hexadeca-2,4-dienoyl group may also interact with hydrophobic regions of proteins, affecting their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
2-(Octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A similar compound with an octadec-9Z,12Z-dienoyl group instead of a hexadeca-2,4-dienoyl group.
4-Hydroxy-2-(octadec-9Z,12Z-dienoyl)cyclohexane-1,3-dione: A derivative with an additional hydroxyl group at the 4-position.
Uniqueness
2-(Hexadeca-2,4-dienoyl)cyclohexane-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the hexadeca-2,4-dienoyl group provides unique reactivity and potential biological activity compared to other similar compounds.
Propiedades
Número CAS |
113653-88-6 |
|---|---|
Fórmula molecular |
C22H34O3 |
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
2-hexadeca-2,4-dienoylcyclohexane-1,3-dione |
InChI |
InChI=1S/C22H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19(23)22-20(24)17-15-18-21(22)25/h12-14,16,22H,2-11,15,17-18H2,1H3 |
Clave InChI |
XAOVUORSHYUGPG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC=CC=CC(=O)C1C(=O)CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


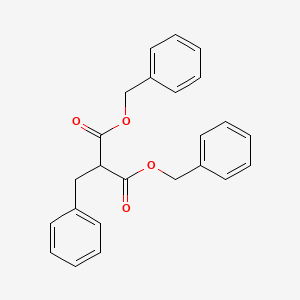

![4-[Bis(4-butylphenyl)amino]benzaldehyde](/img/structure/B14305613.png)

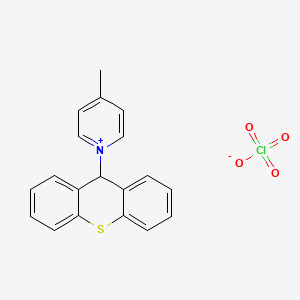
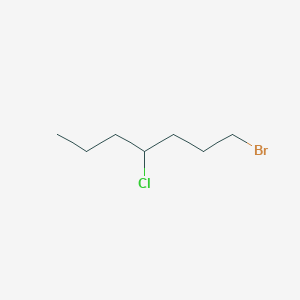
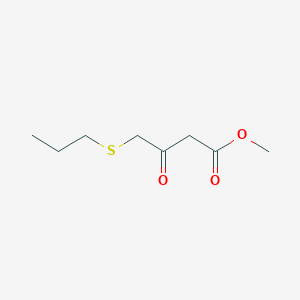


![3-Bromo-4-methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-one](/img/structure/B14305673.png)
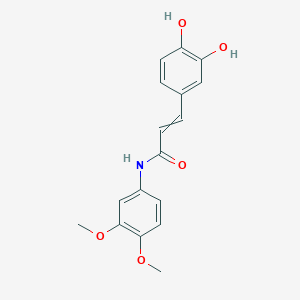
![5-[4-(Dodecyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14305687.png)

![N,N-Dimethyl-7-[methyl(propyl)amino]-3H-phenothiazin-3-iminium](/img/structure/B14305699.png)
